![molecular formula C5H4N6O3 B15008350 [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-3-nitro- CAS No. 116061-62-2](/img/structure/B15008350.png)
[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-3-nitro-
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Overview
Description
1-Methyl-3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one is a heterocyclic compound that belongs to the class of triazolo-triazines These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science
Preparation Methods
The synthesis of 1-Methyl-3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-nitro-1H-1,2,4-triazole with methyl isocyanate in the presence of a base, such as sodium hydroxide, to form the desired triazolo-triazine compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Methyl-3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases such as sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: It is explored for use in the development of energetic materials due to its stability and energy release characteristics.
Mechanism of Action
The mechanism of action of 1-Methyl-3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Methyl-3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one can be compared with other similar compounds, such as:
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Another nitrogen-rich heterocycle with applications in energetic materials.
4-Amino-3,7-dinitro-1,2,4-triazolo[5,1-c][1,2,4]triazin-4-amine: Known for its thermal stability and potential use in high-energy materials.
The uniqueness of 1-Methyl-3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one lies in its specific structural features and the balance between stability and reactivity, making it suitable for a wide range of applications.
Properties
CAS No. |
116061-62-2 |
---|---|
Molecular Formula |
C5H4N6O3 |
Molecular Weight |
196.12 g/mol |
IUPAC Name |
1-methyl-3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C5H4N6O3/c1-9-5-6-2-7-10(5)4(12)3(8-9)11(13)14/h2H,1H3 |
InChI Key |
BCKMMROKSGOWJG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NN2C(=O)C(=N1)[N+](=O)[O-] |
Origin of Product |
United States |
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